molecular formula C10H9ClF2O2 B178256 Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate CAS No. 130754-19-7

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Cat. No. B178256
CAS RN: 130754-19-7
M. Wt: 234.62 g/mol
InChI Key: VGULHXRXMXNYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate, also known as ECDFA, is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of the difluoroacetate family, which is a group of compounds that contain two fluorine atoms bonded to a carbon atom. ECDFA is a colorless, odorless, and highly stable compound that has been studied for its potential use in a variety of scientific applications.

Scientific Research Applications

Electrosynthesis Applications

  • Molar Scale Electrosynthesis : Ethyl-2,2-difluoro-2-trimethylsilylacetate, prepared by electrolysis of ethyl-2-chloro-2,2-difluoroacetate, is useful as a difluoromethylene building block precursor. This process involves transferring the ethyl-2,2-difluoroacetate moiety to various electrophiles and has been achieved at a molar scale (Clavel et al., 2000).

Chemical Synthesis and Structural Analysis

  • Synthesis and Characterization : The synthesis of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate has been achieved, with detailed structural analysis through spectrometric identifications using IR, UV, and NMR (Johnson et al., 2006).

Medicinal Chemistry Applications

  • Hypolipidemic Agent Synthesis : Ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate has shown potential as a hypolipidemic agent, reducing serum cholesterol and triglyceride levels in animal studies (Moriya et al., 1988).
  • Antitumor and Antimicrobial Activities : Studies have demonstrated the antitumor and antimicrobial activities of compounds like 4-(4-Chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile, showcasing the therapeutic potential of similar compounds (El‐Sayed et al., 2011).

Optical and Spectroscopic Applications

  • Optical Properties and Protonation Studies : Chlorophyll derivatives appending a pyridyl group in the C3-substituent, synthesized using a similar compound, exhibited significant shifts in visible absorption spectra, indicating potential in photodynamic therapies and optical applications (Yamamoto & Tamiaki, 2015).

properties

IUPAC Name

ethyl 2-(4-chlorophenyl)-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2O2/c1-2-15-9(14)10(12,13)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGULHXRXMXNYHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-Chlorophenyl)-2,2-difluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.